{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13303281
InChI: InChI=1S/C21H18O7/c1-12-20(13-3-6-16-18(9-13)26-8-2-7-25-16)21(24)15-5-4-14(10-17(15)28-12)27-11-19(22)23/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,23)
SMILES: CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC4=C(C=C3)OCCCO4
Molecular Formula: C21H18O7
Molecular Weight: 382.4 g/mol

{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

CAS No.:

Cat. No.: VC13303281

Molecular Formula: C21H18O7

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid -

Specification

Molecular Formula C21H18O7
Molecular Weight 382.4 g/mol
IUPAC Name 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Standard InChI InChI=1S/C21H18O7/c1-12-20(13-3-6-16-18(9-13)26-8-2-7-25-16)21(24)15-5-4-14(10-17(15)28-12)27-11-19(22)23/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,23)
Standard InChI Key PZJGVPHFTYFPGW-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC4=C(C=C3)OCCCO4
Canonical SMILES CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC4=C(C=C3)OCCCO4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates a 3,4-dihydro-2H-1,5-benzodioxepin moiety fused to a 2-methyl-4-oxochromen scaffold, further functionalized by an acetic acid group via an ether linkage. The benzodioxepin component consists of a seven-membered oxygen-containing ring fused to a benzene system, while the chromene segment features a bicyclic structure with a ketone at position 4. The acetic acid substituent introduces potential for hydrogen bonding and ionic interactions, critical for molecular recognition in biological systems.

Molecular Data

Key identifiers and physicochemical properties are summarized below:

PropertyValue
IUPAC Name2-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid
Molecular FormulaC21_{21}H18_{18}O7_{7}
Molecular Weight382.4 g/mol
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC4=C(C=C3)OCCCO4
InChI KeyPZJGVPHFTYFPGW-UHFFFAOYSA-N
PubChem CID984094
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors7 (ether, ketone, carboxylic acid)
Topological Polar Surface Area94.8 Ų

The molecular weight and polar surface area suggest moderate solubility in polar aprotic solvents, while the logP value (estimated at ~2.5) indicates potential membrane permeability .

Synthetic Pathways and Analytical Characterization

Spectroscopic Signatures

Hypothetical analytical data based on structural analogs:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (ketone C=O), ~1250 cm1^{-1} (ether C-O), and ~3000 cm1^{-1} (carboxylic acid O-H).

  • 1^1H NMR: Key signals include a singlet for the methyl group (δ 2.1–2.3 ppm), aromatic protons (δ 6.5–7.5 ppm), and diastereotopic protons from the benzodioxepin’s ethylene groups (δ 3.8–4.2 ppm) .

  • MS (ESI-): Predominant [M-H]^- ion at m/z 381.

ApplicationRationale
Anticancer AgentsChromene derivatives inhibit angiogenesis and induce apoptosis in tumor models.
Neuroprotective TherapeuticsBenzodioxepin’s affinity for CNS targets could mitigate neurodegenerative pathways.
Topical Anti-InflammatoriesCarboxylic acid group facilitates formulation as gels/creams for localized delivery.

Future Research Directions

Priority Investigations

  • ADMET Profiling: Assess absorption, metabolism, and acute toxicity in preclinical models.

  • Target Identification: High-throughput screening against kinase libraries and GPCR panels.

  • Formulation Optimization: Prodrug development to enhance oral bioavailability.

Collaborative Opportunities

  • Academic Partnerships: Crystallographic studies to resolve 3D conformation and binding modes.

  • Industrial Alliances: Scale-up synthesis for lead optimization and patent filing.

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